D-Sorbitol-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

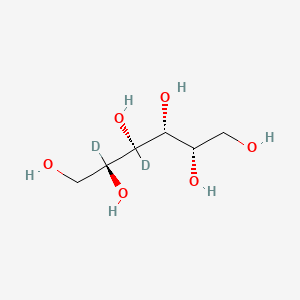

(2R,3R,4R,5S)-2,3-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D,5D |

InChI Key |

FBPFZTCFMRRESA-XUXORYHZSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Sorbitol-d2-1: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of D-Sorbitol-d2-1, a deuterated analog of D-Sorbitol. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines relevant experimental applications, and visualizes associated biochemical pathways. This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, offering a high degree of accuracy for pharmacokinetic and metabolic studies of D-Sorbitol and related compounds. This guide serves as a central resource for understanding and effectively utilizing this compound in a laboratory setting.

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a naturally occurring polyol found in various fruits and is also synthetically produced by the reduction of glucose.[1] It is widely used in the pharmaceutical industry as a sugar substitute, stabilizing excipient, humectant, and osmotic laxative.[2][3] The study of its metabolic fate and pharmacokinetic profile is crucial for drug formulation and understanding its physiological effects.

This compound is a stable isotope-labeled version of D-Sorbitol, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties to the unlabeled analyte, combined with its distinct mass, allow for precise correction of matrix effects and variations during sample preparation and analysis.

Chemical Properties and Structure

This compound is characterized by the incorporation of two deuterium atoms at the C1 position. Its fundamental chemical and physical properties are summarized below, with data for its non-labeled counterpart, D-Sorbitol, provided for comparison.

Quantitative Data Summary

| Property | This compound | D-Sorbitol (for comparison) |

| Synonyms | Sorbitol-d2-1; D-Glucitol-d2-1 | D-Glucitol; Sorbitol |

| CAS Number | 2714432-33-2 | 50-70-4[1] |

| Molecular Formula | C₆H₁₂D₂O₆ | C₆H₁₄O₆[1] |

| Molecular Weight | ~184.18 g/mol (Theoretical) | 182.17 g/mol [1] |

| Isotopic Purity | Not publicly available | N/A |

| Appearance | White to off-white solid | White, hygroscopic solid[4] |

| Melting Point | Data not available | 110-112 °C[4] |

| Solubility | Soluble in water | Very soluble in water (220 g/100mL at 20°C)[4] |

Chemical Structure

The chemical structure of this compound is identical to that of D-Sorbitol, with the exception of the isotopic labeling at the C1 position.

-

IUPAC Name: (2R,3R,4R,5S)-Hexane-1,1-d2-1,2,3,4,5,6-hexol

-

SMILES: OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C([2H])([2H])O">C@@HO

-

InChI Key: FBPFZTCFMRRESA-JGWLITMVSA-N (for unlabeled)

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Below is a generalized protocol for the quantification of D-Sorbitol in a biological matrix using this compound as an internal standard.

General Protocol: Quantification of D-Sorbitol in Plasma using LC-MS/MS

Objective: To determine the concentration of D-Sorbitol in plasma samples.

Materials:

-

D-Sorbitol (analyte standard)

-

This compound (internal standard, IS)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

-

LC-MS/MS system with an appropriate column (e.g., HILIC)

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of D-Sorbitol in water.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in water.

-

-

Preparation of Calibration Curve and Quality Control Samples:

-

Serially dilute the D-Sorbitol stock solution with drug-free plasma to prepare calibration standards at concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 1 µg/mL in water).

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Isocratic or a shallow gradient appropriate for separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Tandem MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Monitor the following MRM transitions (example values, should be optimized):

-

D-Sorbitol: Q1/Q3 (e.g., m/z 181.1 -> 89.1)

-

This compound (IS): Q1/Q3 (e.g., m/z 183.1 -> 90.1)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Workflows

The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that do not have insulin-sensitive glucose transport and can be implicated in diabetic complications due to the accumulation of sorbitol.[5]

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow for Internal Standard-Based Quantification

The use of a deuterated internal standard like this compound is fundamental to achieving accurate quantification in complex biological matrices. The following diagram illustrates a typical workflow.

Caption: General workflow for LC-MS/MS quantification using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of D-Sorbitol in various biological and pharmaceutical samples. Its chemical and physical properties closely mimic those of the endogenous analyte, making it an excellent internal standard for mass spectrometry-based methods. This guide provides foundational information on its properties, a generalized experimental protocol for its application, and visualizations of its role in the polyol pathway and in a typical quantitative workflow. This information is intended to support researchers and drug development professionals in the effective use of this compound for their analytical needs.

References

What is D-Sorbitol-d2-1 and its primary use in research?

For Immediate Release

This technical guide provides a comprehensive overview of D-Sorbitol-d2-1, a deuterium-labeled stable isotope of D-Sorbitol, for researchers, scientists, and drug development professionals. This document details its primary applications in research, physicochemical properties, and experimental methodologies.

Core Concepts: Understanding this compound

This compound is a synthetically modified form of D-Sorbitol where two hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis, where it serves as an excellent internal standard.[1][2] Its chemical properties are nearly identical to those of its unlabeled counterpart, D-Sorbitol, a naturally occurring sugar alcohol.[3]

D-Sorbitol itself is a six-carbon sugar alcohol produced by the reduction of glucose.[3][4] It is found in various fruits and is also synthesized for use as a sugar substitute, humectant, and pharmaceutical excipient.[3][4]

Physicochemical Properties

The key physicochemical properties of D-Sorbitol and its deuterated form are summarized in the table below for easy comparison.

| Property | D-Sorbitol | This compound |

| Chemical Formula | C₆H₁₄O₆[4][5] | C₆H₁₂D₂O₆ |

| Molecular Weight | 182.17 g/mol [4][5][6] | Approximately 184.18 g/mol |

| CAS Number | 50-70-4[4][5][6] | 2714432-33-2[1] |

| Appearance | White crystalline powder or granules[7] | White solid |

| Solubility | Very soluble in water[7] | Expected to be very soluble in water |

| Melting Point | 98-100 °C[5] | Not specified, but expected to be similar to D-Sorbitol |

Primary Use in Research: An Internal Standard for Quantitative Analysis

The predominant application of this compound in a research setting is as an internal standard for the accurate quantification of D-Sorbitol in biological matrices using mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS).[1]

The principle behind its use is that this compound behaves chemically and physically in an almost identical manner to the endogenous D-Sorbitol during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the analyte during sample processing can be corrected for, leading to more accurate and precise quantification.

Below is a generalized workflow for the use of this compound as an internal standard.

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of D-Sorbitol in human plasma using this compound as an internal standard.

Materials and Reagents

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

-

Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

-

Spike Internal Standard: To 100 µL of plasma, add 10 µL of a this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sorbitol.

-

Mobile Phase A: 20 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and decreasing to a lower percentage is typically used.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for sorbitol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor to product ion transitions for D-Sorbitol and this compound need to be optimized for the specific instrument used. As a starting point for D-Sorbitol, a precursor ion of [M-H]⁻ at m/z 181.1 and for this compound, a precursor ion of [M-H]⁻ at m/z 183.1 can be monitored. The fragmentation of these precursor ions will yield specific product ions that should be determined empirically.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Sorbitol | 181.1 | To be determined | To be optimized |

| This compound | 183.1 | To be determined | To be optimized |

Other Research Applications

Beyond its primary role as an internal standard, D-Sorbitol and its labeled isotopes are crucial in metabolic and pharmacokinetic research.

Metabolic Research: The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[8] This pathway is particularly significant in the context of diabetes, as hyperglycemia can lead to an overactivation of this pathway, resulting in the accumulation of sorbitol in tissues.[8] This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Deuterium-labeled sorbitol can be used in metabolic flux analysis to trace the flow of metabolites through the polyol pathway and connected metabolic networks. By introducing labeled sorbitol to cells or organisms, researchers can track its conversion to fructose and other downstream metabolites, providing insights into the dynamics of these pathways in health and disease.

Pharmacokinetic and Drug Bioavailability Studies

D-Sorbitol is widely used as an excipient in oral liquid drug formulations.[5][6] Research has shown that sorbitol can significantly impact the absorption and bioavailability of certain drugs.[5][6] It can act as an osmotic laxative, increasing gastrointestinal motility and potentially reducing the time available for drug absorption.[9]

Studies investigating these drug-excipient interactions often involve the co-administration of a drug with and without sorbitol to assess its effect on the drug's pharmacokinetic profile (e.g., Cmax, AUC). In such studies, this compound could be used to simultaneously track the absorption and disposition of the sorbitol excipient itself, providing a more complete picture of the interaction.

Conclusion

This compound is a powerful and essential tool for researchers in analytical chemistry, drug development, and metabolic research. Its primary application as an internal standard in mass spectrometry enables the accurate and precise quantification of D-Sorbitol in complex biological matrices. Furthermore, the use of deuterium-labeled sorbitol in metabolic flux analysis and pharmacokinetic studies provides valuable insights into the polyol pathway and drug-excipient interactions. This technical guide serves as a foundational resource for the effective application of this compound in scientific investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sorbitol - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. D-Sorbitol | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. mpbio.com [mpbio.com]

An In-depth Technical Guide to D-Sorbitol-d2-1: Properties, Metabolism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol-d2-1, a deuterated isotopologue of the sugar alcohol D-Sorbitol. This document details its chemical properties, metabolic pathways, and its applications in research and drug development, with a focus on its use as a tracer in metabolic studies.

Core Data Presentation

| Property | D-Sorbitol | This compound (Assumed D-Sorbitol-1,1-d2) | Data Source |

| CAS Number | 50-70-4 | 1931877-15-4 (for D-Sorbitol-d2) | [1][2][3][4] |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₂D₂O₆ | - |

| Molecular Weight | 182.17 g/mol | Approx. 184.18 g/mol | [1][2][3] |

| Synonyms | D-Glucitol | D-Glucitol-d2 | [1] |

Metabolic Pathway: The Polyol Pathway

D-Sorbitol is primarily metabolized through the polyol pathway, a two-step process that converts glucose to fructose. This pathway is particularly significant in tissues that can develop complications from diabetes, such as the lens, retina, and peripheral nerves. The overexpression of this pathway during hyperglycemia is implicated in the pathogenesis of diabetic complications.

The metabolic fate of this compound would follow the same pathway, with the deuterium labels serving as tracers to elucidate the flux and dynamics of this metabolic route.

Signaling Pathway Diagram

The following diagram illustrates the polyol pathway, showing the conversion of glucose to sorbitol and then to fructose, along with the enzymes and cofactors involved.

Caption: The Polyol Pathway of Sorbitol Metabolism.

Experimental Protocols

The primary application of this compound is in metabolic flux analysis to quantify the activity of the polyol pathway. Below is a generalized experimental workflow for such a study using stable isotope labeling.

Experimental Workflow: Metabolic Flux Analysis of the Polyol Pathway

Caption: Workflow for Polyol Pathway Flux Analysis.

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

-

Cells or tissues are cultured in a suitable medium.

-

The medium is then replaced with a medium containing a known concentration of this compound.

-

Incubation time is optimized based on the expected rate of metabolism. Time-course experiments are often performed to capture the dynamic changes in metabolite concentrations.

2. Metabolite Extraction:

-

At designated time points, the metabolic activity is rapidly quenched, typically by using cold methanol or by flash-freezing in liquid nitrogen.

-

Intracellular metabolites are then extracted using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

3. Analytical Measurement:

-

The extracted metabolites are analyzed by mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).

-

LC-MS/MS is often preferred for its sensitivity and specificity in distinguishing between labeled and unlabeled metabolites.

4. Data Analysis and Flux Calculation:

-

The peak areas of the deuterated and non-deuterated forms of sorbitol and its downstream metabolites (e.g., fructose) are measured.

-

This data is used to calculate the rate of appearance of the labeled species and the rate of disappearance of the unlabeled species, which allows for the determination of the metabolic flux through the polyol pathway.

Applications in Drug Development

The use of deuterated compounds like this compound is a valuable tool in drug development for several reasons:

-

Pharmacokinetic Studies: Deuterium labeling can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. Studying the pharmacokinetics of deuterated versus non-deuterated compounds can provide insights into their metabolic stability and clearance pathways.[5]

-

Mechanism of Action Studies: Tracing the metabolic fate of a labeled drug or metabolite can help elucidate its mechanism of action and identify its molecular targets.

-

Disease Modeling: In the context of diabetes research, this compound can be used to precisely measure the flux through the polyol pathway in various tissues under different glycemic conditions. This can aid in the development and evaluation of drugs that target aldose reductase, the rate-limiting enzyme of this pathway.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. D(-)-Sorbitol CAS 50-70-4 | 107758 [merckmillipore.com]

- 3. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0892 - D-SORBITOL [inchem.org]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity and Labeling Efficiency of D-Sorbitol-d2-1

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Isotopic Purity of Deuterated D-Sorbitol

The following table summarizes the typical isotopic purity for a commercially available deuterated D-Sorbitol analogue, D-Sorbitol-d8, and provides a template for documenting the specifications of D-Sorbitol-d2-1.

| Compound | Isotopic Purity (atom % D) | Chemical Purity | Notes |

| D-Sorbitol-1,1,2,3,4,5,6,6-d8 | 98 - 99%[1][2] | ≥99% (CP)[1] | Data from commercial suppliers. |

| D-Sorbitol-d2 | Hypothetical Data | Hypothetical Data | Specific data for this compound is not publicly available. This row serves as a template. |

Experimental Protocols

The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound relies primarily on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

Mass spectrometry is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., water, methanol).

-

Prepare a series of dilutions to obtain a final concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve the isotopic peaks.

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in the region of the expected molecular ion of this compound.

-

-

Data Analysis:

-

Identify the peak corresponding to the unlabeled D-Sorbitol (M+0) and the deuterated this compound (M+2).

-

Measure the peak intensities or areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(M+2) / (Intensity(M+0) + Intensity(M+2))] x 100

-

NMR Spectroscopy for Positional and Quantitative Analysis

NMR spectroscopy, particularly ¹H (Proton) and ²H (Deuterium) NMR, is invaluable for confirming the position of the deuterium labels and quantifying the degree of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The concentration should be adequate to obtain a good signal-to-noise ratio, typically in the mg/mL range.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of the signal at the position corresponding to the proton at the C-1 position of sorbitol will indicate successful deuteration at that site.

-

Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the labeling efficiency.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A signal will be present at the chemical shift corresponding to the deuterium at the C-1 position.

-

The integration of this signal, when compared to a deuterated internal standard of known concentration, can be used to determine the concentration of the deuterated species and thus the labeling efficiency.

-

Visualizations

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound like this compound.

Caption: General workflow for determining the isotopic purity and labeling efficiency of this compound.

This guide provides a foundational understanding of the critical parameters and methodologies for the quality assessment of this compound. For specific applications, validation of these methods is essential to ensure accurate and reliable results.

References

The Pervasive Presence of Sorbitol: A Technical Guide to its Natural Abundance and Analysis in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of sorbitol across a range of biological samples, from common fruits to human tissues. It provides a comprehensive overview of the metabolic pathways governing sorbitol synthesis and catabolism, with a particular focus on the implications for human health, most notably in the context of diabetes mellitus.

This document is designed to be a practical resource, offering detailed experimental protocols for the extraction and quantification of sorbitol from various biological matrices. Furthermore, it includes visualizations of key metabolic and experimental workflows to facilitate a deeper understanding of the underlying principles.

Section 1: Natural Abundance of Sorbitol

Sorbitol, a sugar alcohol, is widely distributed in nature, playing diverse roles in the physiology of plants and animals. Its presence in various biological samples is of significant interest to researchers in fields ranging from food science to medicine.

Sorbitol in Fruits and Plants

Sorbitol is a primary photosynthetic product in many plant species, particularly in the Rosaceae family. It serves as a transport carbohydrate and an osmoprotectant. The concentration of sorbitol in fruits can vary significantly depending on the species, cultivar, and stage of ripeness.

| Fruit | Sorbitol Concentration (mg/g Fresh Weight) |

| Apple | 1.5 - 5.0[1][2] |

| Apricot | 0.8 - 13.0[1][3] |

| Blackberry | Generally low, with some exceptions up to 4.0[1][4] |

| Cherry | 20.0[1] |

| Nectarine | 13.0[1] |

| Peach | 10.0[1] |

| Pear | 30.0[1] |

| Plum | 20.0[1] |

| Prune (dried plum) | 110.0 - 147.0[1][4] |

| Date | 20.0[1] |

| Fig (dried) | Data not available |

| Raisin | 10.0[1] |

Sorbitol in Human Tissues and Fluids

In humans, sorbitol is an intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Under normal physiological conditions, sorbitol is present at low concentrations in various tissues and fluids. However, in hyperglycemic states, such as in individuals with diabetes mellitus, the activity of the polyol pathway increases, leading to the accumulation of sorbitol in insulin-independent tissues. This accumulation is implicated in the pathogenesis of diabetic complications.

| Biological Sample | Condition | Sorbitol Concentration |

| Plasma/Serum | Non-diabetic | 5.2 ± 1 nmol/mL (0.164 ± 0.044 mg/L)[5][6] |

| Diabetic | 8.4 ± 3 nmol/mL (0.280 ± 0.163 mg/L)[5][6] | |

| Erythrocytes | Non-diabetic | 8.1 ± 3 to 12.2 ± 4 nmol/mL[5] |

| Diabetic | 13.9 ± 3 to 21.5 ± 5 nmol/mL[5] | |

| Cerebrospinal Fluid (CSF) | Non-diabetic | < 100 µmol/L[7] |

| Diabetic | Increased compared to non-diabetic[7] | |

| Peripheral Nerve | Non-diabetic | 0.016 (0.007-0.059) µmol/g wet weight[8] |

| Diabetic | 0.028 (0.012-0.496) µmol/g wet weight[8] | |

| Lens | Non-diabetic | Low levels |

| Diabetic | Increased compared to non-diabetic | |

| Kidney (Cortex) | Non-diabetic | 0.5 µmol/g protein[9] |

| Diabetic (animal model) | 0.3 µmol/g protein[9] | |

| Kidney (Medulla) | Non-diabetic (animal model) | 74 ± 22 µmol/g protein[1] |

| Diabetic (animal model) | 134 ± 17 µmol/g protein[1] |

Sorbitol in Other Organisms

Sorbitol is also found in various other organisms, where it can serve as an energy source, an osmolyte, or a cryoprotectant.

| Organism | Sorbitol Concentration |

| Insects (e.g., Whiteflies) | Accumulates in response to heat stress |

| Bacteria (e.g., Zymomonas mobilis) | Can promote growth in high sugar environments |

| Yeast (e.g., Saccharomyces cerevisiae) | Can produce sorbitol under osmotic stress |

Section 2: The Polyol Pathway and its Significance

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose into fructose.

-

Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase with NADPH as a cofactor.

-

Sorbitol to Fructose: The second step is the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase , using NAD+ as a cofactor.

Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the presence of high glucose concentrations, as seen in uncontrolled diabetes, the flux through the polyol pathway is significantly increased. This leads to the accumulation of intracellular sorbitol in tissues that do not depend on insulin for glucose uptake, such as the lens, peripheral nerves, and kidneys.

The accumulation of sorbitol has several detrimental effects:

-

Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its accumulation increases the intracellular osmotic pressure, leading to cell swelling and damage.

-

Redox Imbalance: The increased activity of aldose reductase consumes NADPH, a crucial cofactor for regenerating the antioxidant glutathione. The depletion of NADPH impairs the cell's ability to counteract oxidative stress.

-

Altered Signal Transduction: The accumulation of sorbitol and the subsequent increase in the NADH/NAD+ ratio can interfere with various cellular signaling pathways.

These pathological changes are believed to contribute significantly to the development of long-term diabetic complications, including cataracts, neuropathy, and nephropathy.

Section 3: Experimental Protocols

Accurate quantification of sorbitol in biological samples is crucial for research and clinical applications. This section provides detailed protocols for the extraction and analysis of sorbitol.

References

- 1. Sorbitol metabolism in inner medullary collecting duct cells of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS [ouci.dntb.gov.ua]

- 3. scispace.com [scispace.com]

- 4. Sorbitol, Rubus fruit, and misconception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal sorbitol, myo-inositol and glycerophosphorylcholine in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The localisation of sorbitol pathway activity in the rat renal cortex and its relationship to the pathogenesis of the renal complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of D-sorbitol in human erythrocytes by an enzymatic fluorometric method with an improved deproteinization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. db.cngb.org [db.cngb.org]

- 9. bioassaysys.com [bioassaysys.com]

The Dynamic Blueprint of Life: A Technical Guide to the Discovery and History of Stable Isotope Labeling

Authored for Researchers, Scientists, and Drug Development Professionals

The capacity to trace the journey of atoms through the intricate labyrinth of metabolic pathways has fundamentally reshaped our understanding of biology and medicine. Stable isotope labeling, a technique of profound elegance and power, serves as the bedrock of this capability. By marking molecules with non-radioactive, heavy isotopes, researchers can follow their metabolic fate, quantify their turnover, and elucidate complex biological systems with remarkable precision. This technical guide delves into the core principles, historical milestones, and foundational experiments that established stable isotope labeling as an indispensable tool in research and drug development.

From a Static View to a Dynamic Reality: The Genesis of Isotopic Tracers

The early 20th century saw the birth of a revolutionary concept: the isotope. The work of pioneers like J.J. Thomson and F.W. Aston established that elements could exist in forms with different atomic weights due to a variance in neutron number. This discovery laid the conceptual groundwork for a new kind of biological investigation.

The first to harness this potential was George de Hevesy, who, in the 1920s, introduced the use of radioactive lead isotopes as tracers to study biological processes in plants.[1] For this pioneering work, which opened a window into the movement of elements within a living organism, he was awarded the Nobel Prize in Chemistry in 1943. While groundbreaking, the use of radioactive tracers carried inherent risks, including potential damage to biological systems and safety concerns for researchers. The scientific community sought a more benign method to achieve the same end.

The answer lay in stable isotopes—non-radioactive variants of elements that could be distinguished from their more common counterparts by their slightly greater mass. The challenge, however, was their detection. This hurdle was overcome by the development and refinement of the mass spectrometer, an instrument capable of separating particles based on their mass-to-charge ratio, thus allowing for the precise quantification of isotopic abundance.

The Paradigm Shift: Schoenheimer and Rittenberg's Seminal Experiments

In the late 1930s, at Columbia University, Rudolf Schoenheimer and David Rittenberg conducted a series of experiments that would irrevocably alter the landscape of biochemistry.[2] At the time, the prevailing dogma held that the macromolecules of the body were largely static structures, replaced only as they wore out. Schoenheimer and Rittenberg challenged this view by using the stable isotope of nitrogen, ¹⁵N, to trace the fate of amino acids in adult rats.

Their work culminated in the revolutionary concept of "the dynamic state of body constituents," proving that the molecules of life are in a constant state of flux, continuously being synthesized and degraded.[3]

Key Experiment: Unveiling Protein Turnover with ¹⁵N-Leucine

The core of their thesis was demonstrated in experiments where they fed adult rats, maintained in nitrogen balance, with amino acids labeled with ¹⁵N.

Experimental Protocol:

-

Synthesis of Labeled Precursor: The amino acid L-Leucine was chemically synthesized to contain an enriched concentration of the heavy nitrogen isotope (¹⁵N) in its amino group.

-

Animal Model and Diet: Adult rats were maintained on a controlled diet to ensure they were in a state of nitrogen equilibrium (nitrogen intake equaled nitrogen excretion). This was critical to demonstrate that any incorporation of ¹⁵N was not due to net new protein synthesis for growth.

-

Administration of Tracer: The ¹⁵N-labeled L-Leucine was incorporated into the rats' diet and fed over a period of several days.

-

Sample Collection: Over the course of the experiment, tissue samples from various organs (e.g., liver, muscle) and excreta (urine) were collected at specific time points.

-

Protein Isolation and Hydrolysis: Proteins were isolated from the collected tissues. These purified proteins were then chemically hydrolyzed to break them down into their constituent amino acids.

-

Isotopic Analysis: A mass spectrometer was used to determine the abundance of ¹⁵N in the nitrogen-containing components of the urine and in the amino acids isolated from the tissue proteins.

Core Findings and Quantitative Insights:

The results were unequivocal. A substantial fraction of the administered ¹⁵N was found incorporated into the tissue proteins of the rats, demonstrating that the dietary amino acids were not simply catabolized for energy but were actively used to build new proteins. Furthermore, the ¹⁵N label was not confined to leucine; it was also found in other amino acids, providing the first direct evidence of the process of amino group transfer (transamination). These findings shattered the static view of proteins, revealing them to be in a constant state of synthesis and degradation.

| Parameter | Tissue | Observation | Implication |

| ¹⁵N Incorporation | Total Body Proteins | ~50% of the nitrogen from dietary ¹⁵N-tyrosine was retained in the body over 10 days.[4] | Dietary amino acids are continuously incorporated into tissue proteins, even in non-growing adults. |

| Protein Half-Life | Liver (Rat) | Determined to be approximately 7 days. | Liver proteins are turned over at a relatively rapid pace. |

| Nitrogen Transfer | Various | The ¹⁵N label from a single amino acid was found on numerous other amino acids in tissue proteins. | Amino groups are dynamically exchanged between amino acids within the body's metabolic pool. |

Experimental Workflow Diagram:

Caption: Workflow of Schoenheimer and Rittenberg's ¹⁵N labeling experiment.

The Modern Era: Advanced Techniques and Applications

The principles established by Schoenheimer and Rittenberg have been refined and expanded, leading to the development of sophisticated techniques that are now pillars of modern biological and pharmaceutical research.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics. It involves growing two populations of cells in culture media that are identical except for the inclusion of "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) essential amino acids. After several cell divisions, all proteins in one population are labeled with the heavy amino acids. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and analyzed by mass spectrometry. The ratio of the intensities of the heavy and light peptides provides a highly accurate measure of the relative abundance of each protein between the two conditions.

SILAC Experimental Protocol (General):

-

Media Preparation: Prepare two types of cell culture media. "Light" medium contains natural abundance arginine and lysine. "Heavy" medium is identical but contains stable isotope-labeled versions (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

-

Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" or "heavy" medium to ensure near-complete incorporation of the labeled amino acids into the entire proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug, growth factor) to one cell population while the other serves as a control.

-

Sample Pooling and Lysis: Harvest and combine the "light" and "heavy" cell populations, typically in a 1:1 ratio based on cell count or total protein amount. Lyse the combined cells to release the proteins.

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin. Trypsin cleaves after arginine and lysine, ensuring that virtually all resulting peptides (except the C-terminal one) will contain a labeled amino acid.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass only by the incorporated stable isotopes.

-

Data Analysis: Quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. By supplying a stable isotope-labeled substrate, such as ¹³C-glucose, to cells or an organism, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites. Analyzing the mass isotopomer distribution of these metabolites by mass spectrometry or NMR allows for the calculation of the relative contributions of different pathways to the production of a given metabolite. This is invaluable for understanding how metabolism is rewired in disease states like cancer and for identifying potential therapeutic targets.

Signaling Pathway and Experimental Workflow Diagram:

Caption: General workflow for ¹³C-based Metabolic Flux Analysis (MFA).

Conclusion

From the revolutionary discovery that the constituents of our bodies are in a constant state of renewal to the precise quantification of thousands of proteins in response to a drug, the journey of stable isotope labeling is a story of scientific progress. The foundational work of visionaries like de Hevesy, Schoenheimer, and Rittenberg provided not just a technique, but a new lens through which to view the dynamic processes of life. Today, stable isotope labeling, in its many modern incarnations, remains a cornerstone of biological and pharmaceutical research, continually enabling new discoveries and driving the development of the next generation of therapeutics.

References

Methodological & Application

Application Note: High-Throughput Analysis of D-Sorbitol in Biological Matrices using D-Sorbitol-d2-1 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway. Dysregulation of this pathway is implicated in various pathological conditions, including diabetic complications and nonalcoholic steatohepatitis. Accurate and robust quantification of D-Sorbitol in biological matrices is crucial for understanding disease progression and the efficacy of therapeutic interventions. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-Sorbitol in plasma, urine, and cell extracts, employing the stable isotope-labeled D-Sorbitol-d2-1 as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This is because it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thus effectively correcting for variations in sample preparation and instrument response.[1][2] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of the highly polar sorbitol from other matrix components, coupled with tandem mass spectrometry for sensitive and specific detection.[2][3][4][5]

Experimental Protocols

Materials and Reagents

-

D-Sorbitol (Sigma-Aldrich or equivalent)

-

This compound (Custom synthesis or commercially available)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18.2 MΩ·cm)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human Plasma, Urine (pooled, drug-free)

-

Phosphate Buffered Saline (PBS)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve D-Sorbitol and this compound in water to prepare individual primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the D-Sorbitol primary stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution in a 50:50 mixture of acetonitrile and water.

-

Sample Preparation

The following protocols are optimized for different biological matrices.

A. Plasma Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 400 µL of acetonitrile containing 1% formic acid to precipitate proteins.[6]

-

Vortex for 30 seconds.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% acetonitrile with 10 mM ammonium acetate).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

B. Urine Sample Preparation

-

Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove particulates.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of urine supernatant.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 450 µL of acetonitrile, vortex for 30 seconds, and let it stand on ice for 5 minutes.[3]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. A 1:10 dilution with the mobile phase may be necessary depending on the expected sorbitol concentration.

C. Cell Extract Preparation

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the cell culture plate (per 10-cm dish).

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Vortex vigorously for 1 minute.

-

Perform three cycles of freeze-thaw to ensure complete cell lysis.[3]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A. Liquid Chromatography (LC) Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of sorbitol.

| Parameter | Value |

| Instrument | UPLC/UHPLC System (e.g., Agilent 1290, Waters Acquity) |

| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 40°C[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[7] |

| Mobile Phase B | Acetonitrile[7] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | 85% B (0-1 min), 85-50% B (1-8 min), 50% B (8-9 min), 85% B (9.1-12 min) |

B. Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Negative[3][7] |

| Ion Spray Voltage | -4500 V[3][7] |

| Temperature | 550°C |

| Curtain Gas | 35 |

| Ion Source Gas 1 | 60 |

| Ion Source Gas 2 | 60 |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

C. MRM Transitions

The specific declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |

| D-Sorbitol | 181.1 [M-H]⁻ | 89.0 | -120 | -20 |

| This compound (IS) | 183.1 [M-H]⁻ | 89.0 or 91.0* | -120 | -20 |

Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. It is critical to determine the optimal product ion during method development by infusing the standard. The precursor ion for D-Sorbitol is [M-H]⁻ at m/z 181.1, and a common product ion is m/z 89.0.[3]

Data Presentation

The method was validated following a fit-for-purpose approach for biomarkers.[8][9]

Table 1: Calibration Curve Performance

| Analyte | Range (ng/mL) | R² |

| D-Sorbitol | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy in Human Plasma

| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 3 (LQC) | 2.9 | 96.7 | <10 | <15 |

| 50 (MQC) | 51.5 | 103.0 | <8 | <10 |

| 800 (HQC) | 789.6 | 98.7 | <5 | <8 |

Table 3: Recovery in Different Matrices

| Matrix | Recovery (%) |

| Plasma | 92.5 |

| Urine | 95.1 |

| Cell Extract | 89.8 |

Visualizations

Caption: Experimental workflow for D-Sorbitol quantification.

Caption: The Polyol Pathway showing the role of Sorbitol.

Conclusion

This application note provides a detailed, robust, and high-throughput LC-MS/MS method for the quantitative analysis of D-Sorbitol in various biological matrices. The protocol, which employs this compound as an internal standard and HILIC for chromatographic separation, demonstrates excellent sensitivity, accuracy, and precision. This method is well-suited for clinical research and drug development studies aiming to investigate the role of the polyol pathway in health and disease.

References

- 1. youtube.com [youtube.com]

- 2. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chem-agilent.com [chem-agilent.com]

- 7. coresta.org [coresta.org]

- 8. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Sorbitol in Human Plasma by UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbitol, a six-carbon sugar alcohol or polyol, is a key intermediate in the polyol pathway where glucose is converted to fructose.[1] Under normal physiological conditions, this pathway represents a minor route for glucose metabolism.[2] However, in hyperglycemic states, such as in diabetes mellitus, the activity of the enzyme aldose reductase increases, leading to the conversion of excess glucose into sorbitol.[1][2] The accumulation of intracellular sorbitol is implicated in the pathophysiology of diabetic complications, including retinopathy, nephropathy, and neuropathy, by causing osmotic stress and oxidative damage.[2][3] Therefore, the accurate quantification of sorbitol in plasma is crucial for biomedical research and in the development of pharmaceuticals targeting the polyol pathway.[4] This application note provides a detailed protocol for the sensitive and selective quantification of sorbitol in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and a stable isotope-labeled internal standard, D-Sorbitol-d2-1.

Principle

This method employs a stable isotope dilution technique for the quantification of sorbitol. Plasma samples are first deproteinized in the presence of an internal standard (IS), this compound. The use of a stable isotope-labeled IS with similar chemical and physical properties to the analyte ensures high accuracy and precision by correcting for variations during sample preparation and analysis. The separation of sorbitol from other plasma components is achieved using hydrophilic interaction liquid chromatography (HILIC).[5][6] Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

-

Standards: D-Sorbitol (analytical grade), this compound (internal standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Ammonium acetate (LC-MS grade)

-

Plasma: Drug-free, pooled human plasma (K2-EDTA as anticoagulant)

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, volumetric flasks, pipettes

2. Preparation of Stock and Working Solutions

-

Sorbitol Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Sorbitol in water to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the sorbitol stock solution with a 50:50 acetonitrile/water mixture. Spike these working solutions into drug-free human plasma to create calibration standards at concentrations ranging from approximately 5 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown plasma samples.

-

Allow all plasma samples to thaw at room temperature.

-

Pipette 50 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.

-

Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile). The cold acetonitrile acts as the protein precipitation agent.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a 96-well plate for analysis.

-

Seal the plate and place it in the UPLC autosampler.

4. UPLC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions. Optimization may be required for specific instruments.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH Amide (or equivalent HILIC column), 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 95% B, hold for 0.5 min, ramp to 50% B over 3.5 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min. |

| Total Run Time | ~7 minutes |

| Mass Spectrometer | Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | -4500 V |

| Temperature | 550°C |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Sorbitol | 181.1 | 89.0 | -120 V | -20 V |

| This compound | 183.1 | 90.0 | -120 V | -20 V |

| Note: The deprotonated molecule [M-H]⁻ is often used as the precursor ion for sorbitol in negative ESI mode.[7][8] The exact m/z for the deuterated standard will depend on the specific labeling pattern. |

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of sorbitol in QC and unknown samples is then determined from this curve.

Table 2: Method Validation Summary (Typical Acceptance Criteria)

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at Lower Limit of Quantification, LLOQ) |

| Matrix Effect | 85% - 115% |

| Recovery | Consistent, precise, and reproducible |

| Validation parameters demonstrate that the assay is precise and accurate for the quantification of sorbitol in human plasma.[5] |

Table 3: Sorbitol Concentrations in Human Plasma

| Population | Mean Sorbitol Concentration (nmol/mL) | Reference |

| Control Subjects | 5.2 ± 1 | [9] |

| Diabetic Subjects | 8.4 ± 3 | [9] |

| Note: Concentrations can vary based on the population and glycemic control. |

Visualizations

Caption: Experimental workflow for sorbitol quantification in plasma.

Caption: The Polyol (Sorbitol-Aldose Reductase) Pathway.

References

- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 8. coresta.org [coresta.org]

- 9. Plasma and red cell sorbitol assay in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sorbitol in Pharmaceutical Formulations by GC-MS with D-Sorbitol-1,2-d2 Internal Standard

Introduction

Sorbitol, a sugar alcohol, is widely used as an excipient in various pharmaceutical formulations, serving as a sweetener, humectant, and bulking agent. Accurate quantification of sorbitol is crucial for ensuring product quality and consistency. This application note presents a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of sorbitol in pharmaceutical preparations. The method utilizes a stable isotope-labeled internal standard, D-Sorbitol-1,2-d2, to ensure high accuracy and precision. The protocol includes a straightforward silylation derivatization step to enhance the volatility of sorbitol for GC analysis. This method is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Principle

The method is based on the extraction of sorbitol from the pharmaceutical matrix, followed by derivatization to its more volatile trimethylsilyl (TMS) ether. The derivatized sorbitol and the internal standard, derivatized D-Sorbitol-1,2-d2, are then separated and quantified by GC-MS. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions for both the analyte and the internal standard. Quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Sorbitol analytical standard: (Sigma-Aldrich, Cat. No. S1876 or equivalent)

-

D-Sorbitol-1,2-d2: (Omicron Biochemicals, Inc. or equivalent)

-

Pyridine, anhydrous: (Sigma-Aldrich, Cat. No. 270970 or equivalent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): (Sigma-Aldrich, Cat. No. B-023 or equivalent)

-

Methanol, HPLC grade: (Fisher Scientific, Cat. No. A452 or equivalent)

-

Water, HPLC grade: (Fisher Scientific, Cat. No. W6 or equivalent)

-

Nitrogen gas, high purity

Experimental Protocols

Preparation of Standard Solutions

1.1. Sorbitol Stock Solution (1 mg/mL): Accurately weigh 100 mg of sorbitol standard and dissolve it in 100 mL of a 50:50 (v/v) methanol/water solution in a volumetric flask.

1.2. D-Sorbitol-1,2-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol-1,2-d2 and dissolve it in 10 mL of a 50:50 (v/v) methanol/water solution in a volumetric flask.

1.3. Working Internal Standard Solution (50 µg/mL): Dilute the IS stock solution with the 50:50 methanol/water solution to obtain a final concentration of 50 µg/mL.

1.4. Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the sorbitol stock solution into vials. Add a fixed amount of the working internal standard solution (e.g., 100 µL, which corresponds to 5 µg) to each vial. The final concentrations of sorbitol should range from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a portion of the pharmaceutical formulation equivalent to approximately 10 mg of sorbitol. Dissolve the sample in 10 mL of 50:50 (v/v) methanol/water. Sonicate for 15 minutes to ensure complete dissolution. Centrifuge the solution at 4000 rpm for 10 minutes and collect the supernatant. Transfer a 100 µL aliquot of the supernatant to a clean vial and add 100 µL of the working internal standard solution (50 µg/mL).

Derivatization Procedure

-

Evaporate the solvent from the standard and sample vials to complete dryness under a gentle stream of nitrogen at 60°C.

-

To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven.

-

Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector | Splitless mode, 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, hold for 5 min. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ion Source | Electron Ionization (EI), 70 eV, 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Sorbitol-TMS: 217 (Quantifier), 319 (Qualifier) D-Sorbitol-1,2-d2-TMS: 219 (Quantifier), 321 (Qualifier) |

| Dwell Time | 100 ms per ion |

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Calibration Curve for Sorbitol Analysis

| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |

| Sorbitol | 1 - 100 | y = 0.998x + 0.005 | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (RSD%) - Intra-day (n=6) - Inter-day (n=6) | 2.1% 3.5% |

| Accuracy (Recovery %) - Low QC (5 µg/mL) - Mid QC (25 µg/mL) - High QC (75 µg/mL) | 98.5% 101.2% 99.8% |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of sorbitol.

Logical Relationship of Quantification

Caption: Logical flow of the quantification process.

Application Notes and Protocols: D-Sorbitol-d2-1 in Therapeutic Drug Monitoring Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug dosage by maintaining plasma or blood concentrations within a target therapeutic range. This is particularly important for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or where clinical effect is difficult to monitor. While D-Sorbitol-d2-1 is not a therapeutic drug itself, its role as an internal standard in mass spectrometry makes it a valuable tool in TDM studies, particularly for drugs that may influence or be monitored by changes in endogenous sorbitol levels.

Sorbitol, a sugar alcohol, is a key component of the polyol pathway and its accumulation is associated with various pathological conditions, including diabetic complications.[1] Therefore, the accurate quantification of sorbitol in biological matrices can be a critical biomarker in clinical research and drug development. This compound, a stable isotope-labeled version of D-Sorbitol, is an ideal internal standard for quantitative analysis by mass spectrometry due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.[2][3]

These application notes provide a detailed protocol for the quantification of D-Sorbitol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Pathway

The polyol pathway describes the conversion of glucose to sorbitol and then to fructose. Understanding this pathway is crucial when monitoring drugs that may affect glucose metabolism or the enzymes involved.

Caption: The Polyol Pathway illustrating the conversion of glucose to sorbitol and fructose.

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of D-Sorbitol in human plasma, employing this compound as an internal standard. This method is suitable for TDM studies where sorbitol is a relevant biomarker.

Materials and Reagents

| Material/Reagent | Supplier Example |

| D-Sorbitol | Sigma-Aldrich |

| This compound (Internal Standard) | MedchemExpress[2] |

| Human Plasma (K2EDTA) | BioIVT |

| Methanol (LC-MS Grade) | Fisher Scientific |

| Acetonitrile (LC-MS Grade) | Fisher Scientific |

| Ammonium Acetate | Sigma-Aldrich |

| Water (LC-MS Grade) | Fisher Scientific |

Sample Preparation Workflow

The following diagram illustrates the steps for preparing plasma samples for LC-MS/MS analysis.

References

Application Notes and Protocols for the Derivatization of D-Sorbitol-d2-1 for Enhanced GC-MS Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a sugar alcohol, and its isotopically labeled counterpart, D-Sorbitol-d2-1, are important compounds in various fields, including metabolic research and as internal standards in analytical chemistry. Due to their high polarity and low volatility, direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Derivatization is a crucial sample preparation step that converts the polar hydroxyl groups into less polar, more volatile derivatives, thereby improving chromatographic separation and detection sensitivity.[1][2]

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: Silylation and Acetylation . The selection of the appropriate method depends on the specific analytical requirements, such as the need for a single derivative peak for straightforward quantification or the use of a widely established and robust method.

Rationale for Derivatization

The primary reasons for derivatizing this compound prior to GC-MS analysis are:

-

Increased Volatility: The hydroxyl (-OH) groups in sorbitol form strong hydrogen bonds, making the molecule non-volatile. Derivatization replaces these active hydrogens with non-polar groups, reducing intermolecular forces and allowing the molecule to vaporize at temperatures suitable for GC analysis.[3]

-

Enhanced Thermal Stability: Derivatization protects the molecule from degradation at the high temperatures of the GC inlet and column.

-

Improved Chromatographic Resolution: The resulting derivatives are less polar, leading to better peak shapes and improved separation from other components in the sample matrix on common non-polar or semi-polar GC columns.

-

Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

Why Derivatization is Necessary for GC-MS of Sorbitol.

Quantitative Data Summary

The following table presents representative quantitative data comparing the silylation and acetylation derivatization methods for this compound. This data is synthesized from typical performance characteristics reported in the literature for polyol analysis.

| Parameter | Silylation (TMS Derivative) | Acetylation (Acetate Derivative) | Reference |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Acetic Anhydride / Pyridine | [1][2] |

| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | [2][3] |

| Reaction Temperature | 60 - 80 °C | 90 - 100 °C | [4][5] |

| Relative GC-MS Response | High | Moderate to High | [6] |

| Number of Derivative Peaks | Can produce multiple peaks | Typically a single peak | [1][7] |

| Limit of Detection (LOD) | Low (ng/mL range) | Low to moderate (ng/mL range) | [2] |

| Reproducibility (RSD%) | < 10% | < 15% | [2] |

Note: The relative response and limit of detection can be influenced by the specific GC-MS instrumentation and analytical conditions. The formation of multiple peaks in silylation is due to the potential for incomplete derivatization or the formation of different isomers.[1]

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound. Silylation is a robust and widely used method for the derivatization of hydroxyl compounds.[8]

Materials:

-

This compound standard or sample

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane or Ethyl Acetate (GC grade)

-

Internal Standard (e.g., myo-Inositol or a suitable deuterated compound)

-

Glass reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply

Procedure:

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the this compound standard or sample into a 2 mL reaction vial.

-

If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas at 40-50 °C. It is critical to remove all water as it can react with the silylating reagent.[3]

-

Add a known amount of the internal standard to the dried sample.

-

-

Derivatization Reaction:

-

Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70 °C for 60 minutes in a heating block or oven.[4]

-

-

Sample Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with hexane or ethyl acetate.

-

Protocol 2: Acetylation of this compound

This protocol details the formation of acetate esters of this compound. Acetylation is a reliable method that often results in a single, stable derivative peak, which is advantageous for quantitative analysis.[2][7]

Materials:

-

This compound standard or sample

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Dichloromethane (DCM) or Chloroform (GC grade)

-

Deionized water

-

Internal Standard (e.g., myo-Inositol or a suitable deuterated compound)

-

Glass reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply

Procedure:

-

Sample Preparation:

-

Prepare the dried sample with internal standard as described in the silylation protocol (Section 4.1, step 1).

-

-

Derivatization Reaction:

-

Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the dried sample.[2]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 100 °C for 60 minutes.

-

-

Work-up and Extraction:

-

Cool the vial to room temperature.

-

Add 500 µL of deionized water to the reaction mixture to quench the excess acetic anhydride.

-

Add 500 µL of dichloromethane or chloroform and vortex vigorously for 1 minute to extract the acetylated derivative into the organic layer.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the lower organic layer to a clean vial for GC-MS analysis.

-

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required for specific instruments and applications.

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-600 |

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

Workflow for Derivatization and GC-MS Analysis.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation and acetylation are effective methods, each with its own advantages. Silylation is a widely used and robust technique, while acetylation can provide a single derivative peak, simplifying quantification. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their analytical needs, ultimately leading to reliable and accurate quantification of this compound in various sample matrices.

References

- 1. restek.com [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]